2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide
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Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide typically involves multiple steps. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, acetic acid, and hydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields . Catalysts such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide involves DNA intercalation. This compound inserts itself between DNA base pairs, stabilizing the DNA duplex and inhibiting the activity of enzymes such as topoisomerase II . This leads to the disruption of DNA replication and transcription, which is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity.
B-220: Another indoloquinoxaline derivative with significant antiviral activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide is unique due to its specific functional groups, which enhance its DNA intercalating ability and provide additional sites for further chemical modifications . This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
109322-02-3 |
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Molecular Formula |
C25H21ClN6O |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClN6O/c1-31(2)18-10-7-16(8-11-18)14-27-30-23(33)15-32-22-6-4-3-5-19(22)24-25(32)29-20-12-9-17(26)13-21(20)28-24/h3-14H,15H2,1-2H3,(H,30,33)/b27-14+ |
InChI Key |
VAQUDEAPTVFXET-MZJWZYIUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
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